molecular formula C22H16BrNO4 B11091937 N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Cat. No.: B11091937
M. Wt: 438.3 g/mol
InChI Key: NOEJEWYBMDBOOT-UHFFFAOYSA-N
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Description

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is a complex organic compound with a molecular formula of C22H15Br2NO4. It is characterized by the presence of a bromobenzoyl group and a benzodioxin ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide typically involves the reaction of 4-bromobenzoic acid with 2,3-dihydro-1,4-benzodioxin-6-amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group and benzodioxin ring can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide
  • 4-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

Uniqueness

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and to interact with various biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C22H16BrNO4

Molecular Weight

438.3 g/mol

IUPAC Name

N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide

InChI

InChI=1S/C22H16BrNO4/c23-16-8-6-14(7-9-16)21(25)17-12-19-20(28-11-10-27-19)13-18(17)24-22(26)15-4-2-1-3-5-15/h1-9,12-13H,10-11H2,(H,24,26)

InChI Key

NOEJEWYBMDBOOT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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